molecular formula C11H15BrClO3PS B12927552 O-(2-Bromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate

O-(2-Bromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate

Cat. No.: B12927552
M. Wt: 373.63 g/mol
InChI Key: RCXAZVCZTUTDAI-UHFFFAOYSA-N
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Description

O-(2-Bromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate is an organophosphate compound with the molecular formula C11H15BrClO3PS and a molecular weight of 373.63 g/mol . This compound is known for its use as an intermediate in various chemical reactions and has applications in different fields, including agriculture and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Bromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2-bromo-6-chlorophenol . The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

O-(2-Bromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted phosphorothioates.

Scientific Research Applications

O-(2-Bromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organophosphate compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of pesticides and other agrochemicals, as well as in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of O-(2-Bromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells. This mechanism is similar to other organophosphate compounds and is the basis for its use as a pesticide.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate (Profenofos)
  • O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate

Uniqueness

O-(2-Bromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the development of specialized agrochemicals and pharmaceuticals.

Properties

Molecular Formula

C11H15BrClO3PS

Molecular Weight

373.63 g/mol

IUPAC Name

1-bromo-3-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene

InChI

InChI=1S/C11H15BrClO3PS/c1-3-8-18-17(14,15-4-2)16-11-9(12)6-5-7-10(11)13/h5-7H,3-4,8H2,1-2H3

InChI Key

RCXAZVCZTUTDAI-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(OCC)OC1=C(C=CC=C1Br)Cl

Origin of Product

United States

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